2-Methylthiophene

Vue d'ensemble

Description

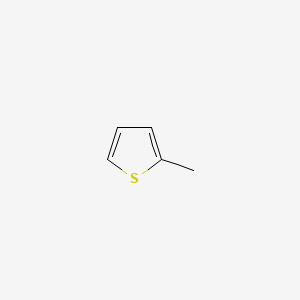

Le 2-méthylthiophène est un composé organosulfuré de formule chimique CH₃C₄H₃S. Il s'agit d'un liquide incolore, inflammable, doté d'une odeur distincte. Ce composé est un dérivé du thiophène, où un groupe méthyle est substitué à la deuxième position du cycle thiophène. Il est largement utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés uniques .

Voies de Synthèse et Conditions de Réaction :

Réduction de Wolff-Kishner : Le 2-méthylthiophène peut être synthétisé par la réduction de Wolff-Kishner du thiophène-2-carboxaldéhyde.

Déshydrogénation en Phase Vapeur : Une autre méthode implique la déshydrogénation en phase vapeur d'un mélange de 1-pentanol/CS₂.

Méthodes de Production Industrielle : La synthèse commerciale du 2-méthylthiophène implique généralement la méthode de déshydrogénation en phase vapeur en raison de son efficacité et de sa capacité d'adaptation .

Types de Réactions :

Oxydation : Le 2-méthylthiophène peut subir des réactions d'oxydation, conduisant souvent à la formation de sulfoxydes et de sulfones.

Réduction : Les réactions de réduction peuvent convertir le 2-méthylthiophène en divers dérivés hydrogénés.

Substitution : Les réactions de substitution électrophile sont courantes, où le groupe méthyle ou le cycle thiophène peut être substitué par d'autres groupes fonctionnels.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH₄) sont souvent utilisés.

Substitution : Les réactions d'acylation et d'alkylation de Friedel-Crafts sont typiques, utilisant des catalyseurs comme le chlorure d'aluminium (AlCl₃).

Principaux Produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiophènes hydrogénés.

Substitution : Divers thiophènes substitués selon les réactifs utilisés.

Applications de la Recherche Scientifique

Le 2-méthylthiophène a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'Action

Le mécanisme par lequel le 2-méthylthiophène exerce ses effets dépend de l'application spécifique. Dans les systèmes biologiques, il peut interagir avec des composants cellulaires, conduisant à une activité antimicrobienne ou anticancéreuse. Les cibles moléculaires et les voies exactes peuvent varier, mais impliquent souvent des interactions avec des enzymes ou des membranes cellulaires .

Composés Similaires :

Thiophène : Le composé parent, sans la substitution méthyle.

3-Méthylthiophène : Un isomère de position avec le groupe méthyle à la troisième position.

2,5-Diméthylthiophène : Un dérivé avec deux groupes méthyle aux positions deuxième et cinquième.

Unicité du 2-Méthylthiophène : Le 2-méthylthiophène est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et ses propriétés physiques. Cela le rend particulièrement utile dans certaines applications de synthèse où d'autres dérivés du thiophène peuvent ne pas être aussi efficaces .

Applications De Recherche Scientifique

Flavor and Fragrance Industry

2-Methylthiophene is widely used as a flavoring agent due to its complex aroma profile, which includes roasted, meaty, onion-like, and green notes. It enhances the sensory characteristics of food products without being obtrusive:

- Savory Applications :

This versatility makes it a valuable ingredient in the formulation of processed foods and beverages.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. Its derivatives are utilized in the development of pharmaceuticals, where they can contribute to the formation of active pharmaceutical ingredients (APIs) . The compound's reactivity allows chemists to create various derivatives that may exhibit enhanced biological activity or stability.

Material Science

Research into the applications of this compound in material science has shown promise for its use in developing conductive polymers. These materials are essential for electronics and coatings, offering potential advancements in technology . The compound's properties allow it to enhance the performance characteristics of these materials.

Environmental Applications

This compound is also studied for its role in environmental remediation efforts. Its ability to degrade pollutants makes it a candidate for applications aimed at reducing environmental contamination . Case studies have demonstrated its effectiveness in breaking down harmful compounds in various settings.

Astrochemical Research

Recent studies have detected thiophenes, including this compound, on the surface of Mars using NASA's Curiosity rover. These findings suggest that thiophenes could serve as secondary biosignatures, indicating potential biological processes on other planets . Understanding the stability and destruction kinetics of these compounds under extraterrestrial conditions is critical for astrochemical research.

Data Table: Summary of Applications

| Application Area | Description | Typical Concentration |

|---|---|---|

| Flavoring Agent | Enhances savory flavors in food products | 10-50 ppm |

| Organic Synthesis | Building block for pharmaceuticals | Variable |

| Material Science | Development of conductive polymers | N/A |

| Environmental Remediation | Degradation of pollutants | N/A |

| Astrochemical Research | Potential biosignature on Mars | N/A |

Case Studies

- Flavor Enhancement : A study demonstrated that adding this compound significantly improved the sensory profile of bacon-flavored products, making them more appealing to consumers .

- Astrobiology Research : Research conducted by NASA revealed that understanding the destruction kinetics of thiophenes is essential for interpreting their presence on Mars and assessing potential biological markers .

- Pollutant Degradation : Laboratory experiments showed that this compound could effectively break down specific organic pollutants under controlled conditions, highlighting its potential for environmental cleanup applications .

Mécanisme D'action

The mechanism by which 2-Methylthiophene exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial or anticancer activity. The exact molecular targets and pathways can vary, but often involve interactions with enzymes or cellular membranes .

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound, without the methyl substitution.

3-Methylthiophene: A positional isomer with the methyl group at the third position.

2,5-Dimethylthiophene: A derivative with two methyl groups at the second and fifth positions.

Uniqueness of 2-Methylthiophene: this compound is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other thiophene derivatives may not be as effective .

Activité Biologique

2-Methylthiophene is a sulfur-containing heterocyclic compound that has garnered attention in various fields of biological research due to its potential antioxidant and antibacterial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound (CHS) is a derivative of thiophene where a methyl group is substituted at the second carbon position. Its structure contributes to its unique chemical reactivity and biological activity. The molecular formula indicates that it has a moderate molecular weight, making it suitable for various biological interactions.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant activity. For instance, derivatives of thiophene-2-carboxamide, which include this compound as a structural component, were evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives showed significant inhibition percentages comparable to standard antioxidants like ascorbic acid:

| Compound | Inhibition Percentage (%) |

|---|---|

| 3-amino thiophene-2-carboxamide (7a) | 62.0 |

| Hydroxy thiophene-2-carboxamide (3a) | 54.9 |

| Methyl thiophene-2-carboxamide (5a) | 40.0 |

The presence of electron-donating groups such as amino groups enhances the electron density on the thiophene ring, facilitating better interaction with radical species, thus increasing the antioxidant capacity .

Antibacterial Activity

In addition to its antioxidant properties, this compound exhibits antibacterial activity against various pathogenic bacteria. A study comparing the antibacterial effects of synthesized thiophene derivatives revealed that compounds containing the methyl group showed significant inhibition zones against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Amino thiophene-2-carboxamide (7b) | Pseudomonas aeruginosa | 20 | 86.9 |

| Amino thiophene-2-carboxamide (7b) | Staphylococcus aureus | 20 | 83.3 |

| Hydroxy thiophene-2-carboxamide (3b) | Bacillus subtilis | 18 | 78.3 |

The structural variations in these compounds, particularly the presence of methoxy or amino groups, were found to enhance their antibacterial efficacy by increasing hydrophilicity and improving interaction with bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be analyzed through structure-activity relationship (SAR) studies. Key findings include:

- Electron-Density Influence : Compounds with amino substituents showed higher antioxidant and antibacterial activities due to increased electron density on the thiophene ring.

- Hydrophilicity : The introduction of methoxy groups was correlated with enhanced solubility and bioavailability, leading to improved antibacterial properties.

- Substituent Positioning : The position of substituents on the thiophene ring significantly affects both antioxidant and antibacterial activities, indicating that careful design of these compounds can optimize their biological effects .

Case Studies

Several case studies have explored the applications of this compound in medicinal chemistry:

- Antioxidant Applications : Research has shown that formulations containing derivatives of this compound can be effective in reducing oxidative stress in cellular models.

- Antibacterial Formulations : Clinical trials are underway to evaluate the efficacy of new antibacterial agents derived from this compound against resistant bacterial strains.

Propriétés

IUPAC Name |

2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBUAPQHNYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060291 | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

112.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

112.6 mg/L @ 25 °C (exp) | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

24.9 [mmHg] | |

| Record name | 2-Methylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-14-3, 25154-40-9 | |

| Record name | 2-Methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-63.4 °C | |

| Record name | 2-Methylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-methylthiophene?

A1: The molecular formula of this compound is C5H6S, and its molecular weight is 98.16 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques help to identify functional groups and analyze the structure of the molecule. For detailed spectroscopic data, refer to research articles focusing on spectroscopic analysis of this compound. []

Q3: Can this compound be used in oxidative desulfurization processes?

A4: Yes, this compound has been used as a model sulfur compound to study oxidative desulfurization processes for fuel purification. [, ] Research has shown that superoxide ions generated in ionic liquids can convert this compound into less harmful products like H2O, CO2, and SO3. []

Q4: How does the presence of this compound influence the activity of zeolite catalysts in cracking reactions?

A5: Studies have shown that the presence of this compound, a sulfur-containing compound, can be detrimental to the performance of zeolite catalysts during cracking reactions. [] Specifically, it can reduce the yield of desirable products like C2-C4 olefins. This highlights the importance of removing sulfur compounds from feedstocks in industrial processes.

Q5: What are the primary reaction pathways involved in the hydrodesulfurization of this compound?

A6: The hydrodesulfurization of this compound, a common sulfur-containing compound found in fuels, can proceed through two main pathways: direct hydrodesulfurization and an indirect pathway involving reactions like disproportionation, isomerization, and cracking. [] The choice of catalyst and reaction conditions can significantly influence the dominant pathway and the final product distribution.

Q6: How has computational chemistry been used to study this compound?

A7: Computational methods like Density Functional Theory (DFT) have been employed to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. [, ] These calculations provide valuable insights into the molecular properties and reaction pathways at an atomic level, helping to understand experimental observations and guide further research.

Q7: Can we predict the photocatalytic degradation of this compound using DFT studies?

A8: Yes, DFT calculations have proven useful in understanding the photocatalytic degradation of thiophene derivatives, including this compound. [] Factors such as the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) calculated using DFT can correlate with the compound's reactivity under UV irradiation.

Q8: What analytical techniques are commonly employed to quantify this compound in complex mixtures?

A10: Gas Chromatography coupled with various detectors, such as Sulfur Chemiluminescence Detection (GC-SCD) [, ] or Atomic Emission Detection (GC-AED) [, ], are frequently used to identify and quantify this compound in complex mixtures like gasoline. These methods offer high sensitivity and selectivity, allowing for accurate determination of this compound levels.

Q9: Does this compound pose any environmental risks?

A11: As a volatile organic compound found in fossil fuels, this compound can be released into the environment, contributing to air pollution. [] Its presence in fuels also necessitates further processing for removal, which can have environmental impacts. Research on biodegradation pathways and environmental fate of this compound is essential to assess and mitigate potential risks.

Q10: Are there any viable alternatives to processes utilizing this compound?

A12: The search for alternatives to conventional processes utilizing this compound is driven by economic and environmental considerations. For instance, exploring alternative fuels or developing more efficient desulfurization methods could offer significant advantages. [] Additionally, substituting this compound with less toxic compounds in specific applications could reduce environmental impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.